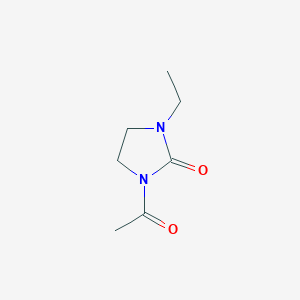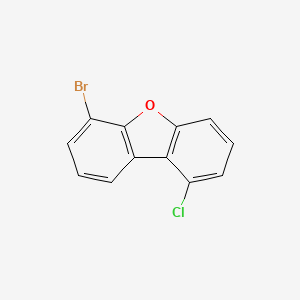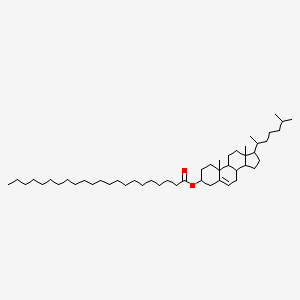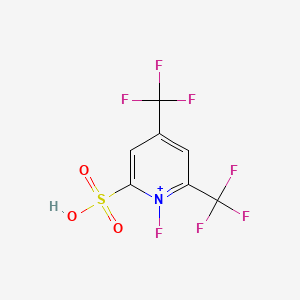
1-Fluoro-4,6-bis(trifluoromethyl)pyridin-1-ium-2-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Fluoro-4,6-bis(trifluoromethyl)pyridinium-2-sulfonate: is a chemical compound with the molecular formula C7H2F7NO3S and a molecular weight of 313.15 g/mol . This compound is known for its unique structure, which includes a pyridinium ring substituted with fluoro and trifluoromethyl groups, as well as a sulfonate group. It is primarily used in research and industrial applications due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Fluoro-4,6-bis(trifluoromethyl)pyridinium-2-sulfonate typically involves the fluorination of a pyridinium precursor. One common method includes the reaction of 4,6-bis(trifluoromethyl)pyridine with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, along with stringent control of reaction parameters to ensure consistent product quality. The final product is purified through crystallization or chromatography techniques to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions: N-Fluoro-4,6-bis(trifluoromethyl)pyridinium-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent in organic synthesis.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Addition: The compound can add to unsaturated substrates, forming new carbon-fluorine bonds.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and peracids.
Substitution: Reagents such as sodium azide or potassium thiocyanate are used under mild conditions.
Addition: Reactions are typically carried out in the presence of catalysts like palladium or nickel complexes.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield fluorinated alcohols or ketones, while substitution reactions can produce azido or thiocyanato derivatives .
Applications De Recherche Scientifique
Chemistry: In chemistry, N-Fluoro-4,6-bis(trifluoromethyl)pyridinium-2-sulfonate is used as a fluorinating agent to introduce fluorine atoms into organic molecules. This is particularly valuable in the synthesis of pharmaceuticals and agrochemicals, where fluorine atoms can enhance the biological activity and stability of compounds .
Biology: The compound is used in biological research to study the effects of fluorinated molecules on biological systems. It can be used to modify biomolecules such as proteins and nucleic acids, providing insights into their structure and function .
Medicine: In medicine, fluorinated compounds are often used in drug development due to their improved pharmacokinetic properties. N-Fluoro-4,6-bis(trifluoromethyl)pyridinium-2-sulfonate is used in the synthesis of fluorinated drugs, which can exhibit enhanced potency, selectivity, and metabolic stability .
Industry: The compound finds applications in the production of specialty chemicals, including fluorinated polymers and surfactants. These materials are used in various industries, such as electronics, coatings, and textiles, due to their unique properties .
Mécanisme D'action
The mechanism of action of N-Fluoro-4,6-bis(trifluoromethyl)pyridinium-2-sulfonate involves the transfer of the fluorine atom to a substrate. This process is facilitated by the electron-withdrawing effects of the trifluoromethyl groups, which activate the fluorine atom for nucleophilic attack. The pyridinium ring stabilizes the intermediate species formed during the reaction, allowing for efficient fluorination .
Comparaison Avec Des Composés Similaires
- N-Fluoro-4-methylpyridinium-2-sulfonate
- N-Fluoro-4,6-dimethylpyridinium-2-sulfonate
- N-Fluoro-5-(trifluoromethyl)pyridinium-2-sulfonate
Uniqueness: N-Fluoro-4,6-bis(trifluoromethyl)pyridinium-2-sulfonate is unique due to the presence of two trifluoromethyl groups, which significantly enhance its reactivity and stability compared to other fluorinating agents. This makes it particularly effective in introducing fluorine atoms into complex organic molecules, providing a valuable tool for synthetic chemists .
Propriétés
Formule moléculaire |
C7H3F7NO3S+ |
|---|---|
Poids moléculaire |
314.16 g/mol |
Nom IUPAC |
1-fluoro-4,6-bis(trifluoromethyl)pyridin-1-ium-2-sulfonic acid |
InChI |
InChI=1S/C7H2F7NO3S/c8-6(9,10)3-1-4(7(11,12)13)15(14)5(2-3)19(16,17)18/h1-2H/p+1 |
Clé InChI |
LWZRPYZXABAHFJ-UHFFFAOYSA-O |
SMILES canonique |
C1=C(C=C([N+](=C1C(F)(F)F)F)S(=O)(=O)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


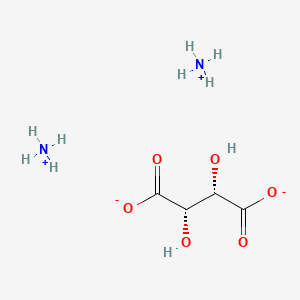
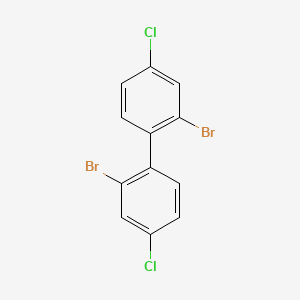
![2-[[3-(1,3-benzodioxol-5-yl)-3-[(6-methoxynaphthalen-2-yl)sulfonylamino]propanoyl]amino]-3-[4-[(2,6-dimethylpiperidin-1-yl)methyl]phenyl]-N-methyl-N-propan-2-ylpropanamide;hydrochloride](/img/structure/B12826412.png)
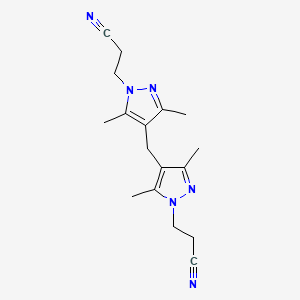
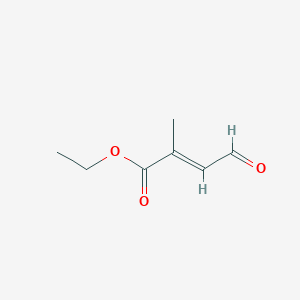
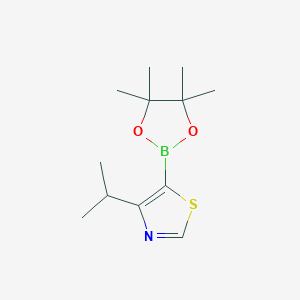
![4-Chloro-1,2-dimethyl-1H-imidazo[4,5-d]pyridazine](/img/structure/B12826426.png)
![7-Methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B12826427.png)

